2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE
Description
2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both quinazolinone and pyrazole moieties in the structure suggests that this compound may exhibit unique chemical and biological properties.
Properties
IUPAC Name |
2-methyl-3-(4-nitropyrazol-1-yl)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O4S/c1-9(7-19-8-10(6-16-19)21(24)25)13(22)18-20-14(23)11-4-2-3-5-12(11)17-15(20)26/h2-6,8-9H,7H2,1H3,(H,17,26)(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZBNESXKIFZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NN2C(=O)C3=CC=CC=C3NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions involving appropriate reagents and conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through condensation reactions with suitable precursors.
Final Coupling and Functionalization: The final step involves coupling the quinazolinone and pyrazole intermediates, followed by functionalization to introduce the mercapto and nitro groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone and pyrazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE would depend on its specific biological target. Generally, compounds with quinazolinone and pyrazole moieties can interact with various enzymes and receptors, modulating their activity. The mercapto group may also play a role in binding to metal ions or forming disulfide bonds with proteins.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-mercapto-4(3H)-quinazolinone.
Pyrazole Derivatives: Compounds like 4-nitro-1H-pyrazole and 3-methyl-1H-pyrazole.
Uniqueness
2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]PROPANAMIDE is unique due to the combination of quinazolinone and pyrazole moieties in its structure. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
